molecular formula C10H4N4O2 B13688756 5,6-Dicyanobenzimidazole-2-carboxylic Acid

5,6-Dicyanobenzimidazole-2-carboxylic Acid

Cat. No.: B13688756
M. Wt: 212.16 g/mol
InChI Key: QDIREGZUGXMRBM-UHFFFAOYSA-N
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Description

5,6-Dicyanobenzimidazole-2-carboxylic Acid is a heterocyclic compound that features a benzimidazole core with cyano and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dicyanobenzimidazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with dicyanogen and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and oxidation processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dicyanobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6-Dicyanobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dicyanobenzimidazole-2-carboxylic Acid and its derivatives involves interactions with specific molecular targets. These interactions can inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of DNA synthesis, disruption of protein-protein interactions, and modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: 5,6-Dicyanobenzimidazole-2-carboxylic Acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H4N4O2

Molecular Weight

212.16 g/mol

IUPAC Name

5,6-dicyano-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C10H4N4O2/c11-3-5-1-7-8(2-6(5)4-12)14-9(13-7)10(15)16/h1-2H,(H,13,14)(H,15,16)

InChI Key

QDIREGZUGXMRBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)C(=O)O)C#N)C#N

Origin of Product

United States

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